

# SRX3207: A Novel Dual Syk/PI3K Inhibitor Reprogramming the Tumor Microenvironment

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## Compound of Interest

Compound Name: SRX3207

Cat. No.: B15621793

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This technical guide delves into the preclinical data and mechanism of action of **SRX3207**, a first-in-class dual spleen tyrosine kinase (Syk) and phosphoinositide 3-kinase (PI3K) inhibitor. By targeting key signaling nodes in tumor-associated macrophages (TAMs), **SRX3207** demonstrates a potent ability to reverse immunosuppression within the tumor microenvironment (TME) and promote an anti-tumor immune response.

## Core Mechanism of Action

**SRX3207** was developed to simultaneously inhibit two critical enzymes, Syk and PI3K, which are implicated in promoting an immunosuppressive M2-like macrophage phenotype.<sup>[1][2]</sup> Macrophages are key components of the TME and can be polarized to either a pro-inflammatory, anti-tumor (M1) state or an anti-inflammatory, pro-tumor (M2) state.<sup>[1][2]</sup> In many cancers, TAMs adopt an M2-like phenotype, which dampens the adaptive immune response and facilitates tumor growth and metastasis.<sup>[1][2]</sup>

The dual inhibition of Syk and PI3K by **SRX3207** in macrophages leads to a cascade of effects that collectively shift the balance of the TME from immunosuppressive to immunostimulatory.<sup>[1]</sup> This includes the repolarization of M2-like macrophages to a pro-inflammatory M1-like phenotype, restoration of CD8+ T cell activity, and destabilization of hypoxia-inducible factors (HIFs) under hypoxic conditions.<sup>[1][3]</sup>

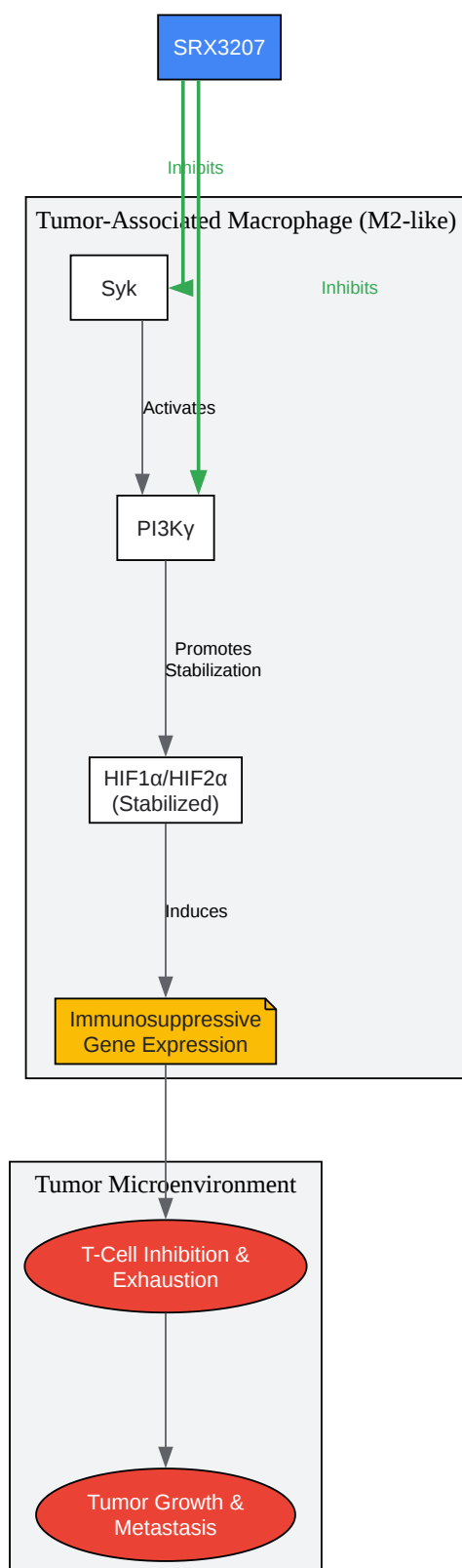
## Quantitative Data Summary

The preclinical efficacy of **SRX3207** has been demonstrated through its inhibitory activity on its target kinases and its impact on tumor growth and immune cell populations in syngeneic mouse models.

Parameter	Value	Target/Model	Source
IC50			
Syk	39.9 nM	Enzymatic Assay	<a href="#">[4]</a>
PI3K $\alpha$	244 nM	Enzymatic Assay	<a href="#">[4]</a>
PI3K $\delta$	388 nM	Enzymatic Assay	<a href="#">[4]</a>
In Vivo Efficacy			
Tumor Growth	Significantly suppressed	LLC Tumor Model	<a href="#">[1]</a>
CD4+ T Cells	Increased infiltration	LLC Tumors	<a href="#">[1]</a>
CD8+ T Cells	Increased infiltration	LLC Tumors	<a href="#">[1]</a>

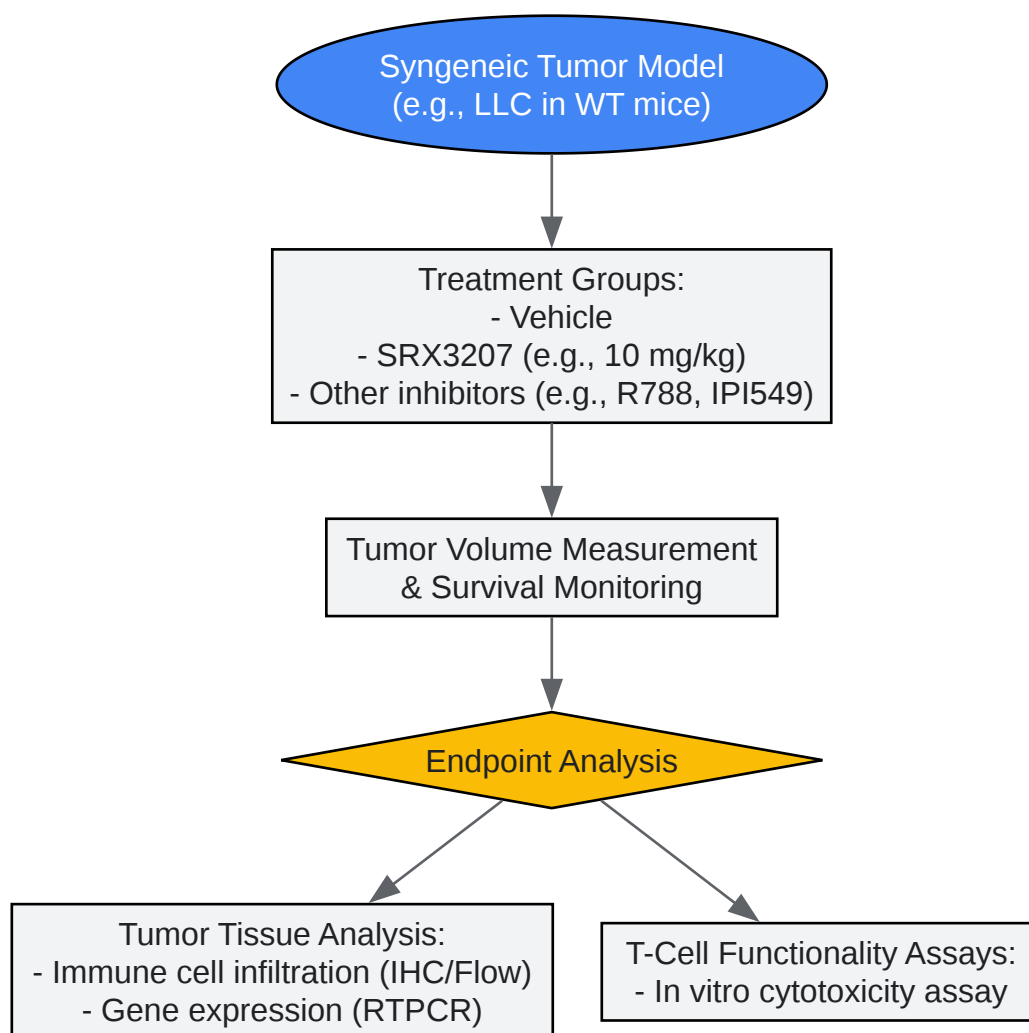
## Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway targeted by **SRX3207** and a general workflow for evaluating its in vivo efficacy.



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Caption: **SRX3207** inhibits the Syk-PI3Ky axis in TAMs.



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